molecular formula C17H15F2NO4 B2944428 {[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate CAS No. 874950-61-5

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate

Cat. No. B2944428
CAS RN: 874950-61-5
M. Wt: 335.307
InChI Key: SUJCTJANNOUCGY-UHFFFAOYSA-N
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Description

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPMD and is synthesized through a specific method. In

Scientific Research Applications

MPMD has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, MPMD has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In drug discovery, MPMD has been identified as a potential lead compound for developing new drugs due to its unique chemical structure and properties. In chemical biology, MPMD has been used as a tool to study protein-protein interactions and as a chemical probe to identify new drug targets.

Mechanism of Action

The mechanism of action of MPMD is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. MPMD has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. By inhibiting HDACs, MPMD can alter gene expression and potentially inhibit the growth of cancer cells. MPMD has also been shown to interact with specific proteins, such as BRD4, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPMD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPMD can inhibit the growth of cancer cells, induce apoptosis, and alter gene expression. In vivo studies have shown that MPMD can suppress tumor growth and improve survival rates in animal models. MPMD has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPMD is its relatively simple synthesis method, which allows for large-scale production. MPMD is also stable and can be stored for extended periods without degradation. However, MPMD has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving MPMD.

Future Directions

There are several future directions for MPMD research. One potential direction is the development of new drugs based on the chemical structure of MPMD. Another direction is the investigation of MPMD's potential applications in other fields, such as agriculture and materials science. Additionally, further studies are needed to fully understand the mechanism of action of MPMD and its potential side effects.
Conclusion:
In conclusion, {[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate is a chemical compound that has shown significant potential in scientific research. Its simple synthesis method, unique chemical structure, and potential applications in various fields make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of MPMD involves the reaction between 2,6-difluorobenzoic acid and {[(3-methoxyphenyl)methyl]carbamoyl}chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of MPMD, which is obtained through purification and isolation techniques. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.

properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-23-12-5-2-4-11(8-12)9-20-15(21)10-24-17(22)16-13(18)6-3-7-14(16)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJCTJANNOUCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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